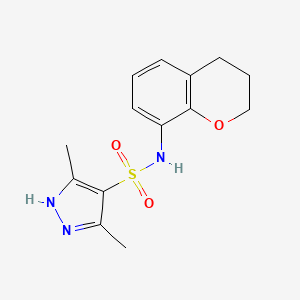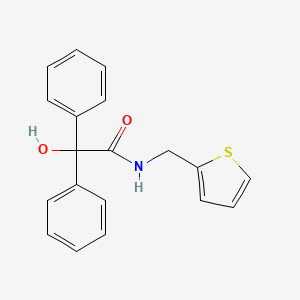![molecular formula C15H17NO2 B6639389 [3-(2-Phenoxyethylamino)phenyl]methanol](/img/structure/B6639389.png)
[3-(2-Phenoxyethylamino)phenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(2-Phenoxyethylamino)phenyl]methanol, also known as Phenoxybenzamine, is a chemical compound that belongs to the class of alpha-adrenergic blockers. It was first synthesized in 1947 by the chemist Harold A. Alkire. Since then, it has been used in various scientific research applications, particularly in the field of pharmacology.
作用機序
[3-(2-Phenoxyethylamino)phenyl]methanolmine works by irreversibly binding to alpha receptors, thereby preventing the action of adrenaline and noradrenaline on these receptors. This leads to vasodilation, which results in a decrease in blood pressure. Additionally, [3-(2-Phenoxyethylamino)phenyl]methanolmine can also inhibit the release of catecholamines, which are hormones that play a role in the body's stress response.
Biochemical and Physiological Effects:
[3-(2-Phenoxyethylamino)phenyl]methanolmine has been shown to have a number of biochemical and physiological effects. It can cause a decrease in blood pressure, heart rate, and cardiac output. It can also cause vasodilation, which can improve blood flow to certain areas of the body. Additionally, [3-(2-Phenoxyethylamino)phenyl]methanolmine can cause relaxation of smooth muscle, which can be useful in the treatment of conditions such as urinary retention.
実験室実験の利点と制限
[3-(2-Phenoxyethylamino)phenyl]methanolmine has several advantages for use in lab experiments. It is a well-established alpha-adrenergic blocker, which means that its mechanism of action is well-understood. It is also relatively easy to synthesize, and is readily available from commercial sources. However, there are some limitations to its use. [3-(2-Phenoxyethylamino)phenyl]methanolmine is an irreversible alpha-blocker, which means that its effects can be long-lasting. This can make it difficult to study the short-term effects of alpha-blockade. Additionally, [3-(2-Phenoxyethylamino)phenyl]methanolmine can cause a number of side effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several areas of future research that could be explored with regards to [3-(2-Phenoxyethylamino)phenyl]methanolmine. One potential direction is the development of more selective alpha-blockers, which could have fewer side effects than [3-(2-Phenoxyethylamino)phenyl]methanolmine. Additionally, further research could be conducted to better understand the long-term effects of alpha-blockade, particularly with regards to cardiovascular health. Finally, [3-(2-Phenoxyethylamino)phenyl]methanolmine could be studied in combination with other drugs to determine whether it could be used as part of a multi-drug therapy for conditions such as hypertension.
合成法
The synthesis of [3-(2-Phenoxyethylamino)phenyl]methanolmine involves the reaction of 3-nitrobenzyl chloride with 2-phenoxyethanol in the presence of sodium hydroxide. The resulting product is then reduced using hydrogen gas and a palladium catalyst. This process yields [3-(2-Phenoxyethylamino)phenyl]methanolmine in high purity.
科学的研究の応用
[3-(2-Phenoxyethylamino)phenyl]methanolmine has been extensively studied for its pharmacological properties. It has been found to be an effective alpha-adrenergic blocker, which means that it can block the action of adrenaline and noradrenaline on alpha receptors in the body. This makes it useful in the treatment of conditions such as hypertension, pheochromocytoma, and Raynaud's disease.
特性
IUPAC Name |
[3-(2-phenoxyethylamino)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c17-12-13-5-4-6-14(11-13)16-9-10-18-15-7-2-1-3-8-15/h1-8,11,16-17H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBXWMHCIXUPQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC2=CC=CC(=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Phenoxyethylamino)phenyl]methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[1-(2-Methoxy-5-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine](/img/structure/B6639313.png)

![Cyclobutyl(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone](/img/structure/B6639336.png)
![N-[2-(cyclohexen-1-yl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B6639343.png)
![7-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]heptanoic acid](/img/structure/B6639355.png)

![1-[2-Hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B6639366.png)
![1-(Azepan-1-yl)-2-[3-(hydroxymethyl)anilino]ethanone](/img/structure/B6639372.png)
![1-[[4-Amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methyl]piperidin-4-ol](/img/structure/B6639375.png)
![2-[Cyclohexyl-[(1-phenyltetrazol-5-yl)methyl]amino]ethanol](/img/structure/B6639394.png)
![N-[3-(hydroxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B6639397.png)
![2-[N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]anilino]ethanol](/img/structure/B6639399.png)